N-ethyl-6-methoxy-2-naphthalenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

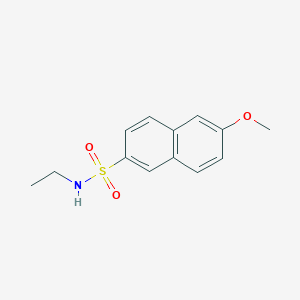

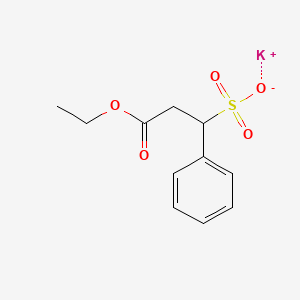

“N-ethyl-6-methoxy-2-naphthalenesulfonamide” is likely a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals, including antibiotics. The “N-ethyl” part refers to an ethyl group (a two-carbon chain) attached to a nitrogen atom, and “6-methoxy” indicates a methoxy group (an oxygen atom bonded to a methyl group) attached to the 6th carbon of the naphthalene ring .

Molecular Structure Analysis

The molecular structure would consist of a naphthalene ring (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) with a sulfonamide group, an ethyl group, and a methoxy group attached. The exact structure would depend on the positions of these substituents on the naphthalene ring .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis or reactions with bases or acids. The naphthalene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, naphthalene derivatives are crystalline solids at room temperature. The presence of the sulfonamide, ethyl, and methoxy groups would likely influence the compound’s solubility, melting point, and other physical properties .Scientific Research Applications

Cytotoxicity Evaluation in Cancer Research

N-ethyl-6-methoxynaphthalene-2-sulfonamide: has been studied for its cytotoxic effects on cancer cell lines. Research indicates that derivatives of this compound exhibit higher cytotoxicity than the parent compound, suggesting potential for development as cancer therapeutics . The structure-activity relationship (SAR) of these derivatives can be further explored to optimize their efficacy and selectivity towards various cancer cells.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets such as cyclin-dependent kinase 2 (CDK2). These studies help in elucidating the mechanism of action and can guide the design of more potent inhibitors for therapeutic applications .

Epigenetic Modification Research

While not directly related to N-ethyl-6-methoxynaphthalene-2-sulfonamide , studies on N6-methyladenosine (m6A) methylation in mRNA highlight the importance of understanding epigenetic modifications. This research can provide insights into how similar compounds could be used to modulate epigenetic marks, thereby influencing gene expression and associated biological processes .

Nanotechnology and Material Science

In the field of nanotechnology and material science, the structural properties of N-ethyl-6-methoxynaphthalene-2-sulfonamide could be harnessed to create novel materials with specific characteristics. For instance, the creation of ‘glassy gels’ demonstrates how understanding the properties of chemical compounds can lead to the development of new materials with unique properties .

Mechanism of Action

Target of Action

N-ethyl-6-methoxynaphthalene-2-sulfonamide, also known as N-ethyl-6-methoxy-2-naphthalenesulfonamide, is a compound that has been studied for its potential antibacterial activity . The primary target of this compound is the Enoyl-acyl carrier protein reductase enzyme (FABI) . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents .

Mode of Action

It is believed to interact with its target, the fabi enzyme, and inhibit its function . This inhibition disrupts the bacterial fatty acid biosynthesis, which is essential for bacterial growth and survival .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway in bacteria . By inhibiting the FABI enzyme, it disrupts the final step of this pathway, leading to a halt in the production of essential fatty acids . The downstream effects of this disruption can include impaired cell membrane function and ultimately, bacterial cell death .

Result of Action

The inhibition of the FABI enzyme by N-ethyl-6-methoxynaphthalene-2-sulfonamide leads to a disruption in bacterial fatty acid biosynthesis . This disruption can result in the death of bacterial cells, providing the compound with its potential antibacterial activity .

Future Directions

properties

IUPAC Name |

N-ethyl-6-methoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-3-14-18(15,16)13-7-5-10-8-12(17-2)6-4-11(10)9-13/h4-9,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRAKQREUFRBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5115796.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)

amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)

![5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)

![(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)

![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)

![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)